molecular formula C22H29NO6 B11205331 Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205331
M. Wt: 403.5 g/mol
InChI Key: KJSBFSSNVKNQBL-UHFFFAOYSA-N
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Description

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes both ethoxy and hydroxy functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of calcium influx into cells, which is crucial for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known medication for hypertension and angina.

    Felodipine: Used to treat high blood pressure and heart-related conditions.

Uniqueness

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H29NO6/c1-6-27-19-11-15(9-10-18(19)24)20-16(21(25)28-7-2)12-23(14(4)5)13-17(20)22(26)29-8-3/h9-14,20,24H,6-8H2,1-5H3

InChI Key

KJSBFSSNVKNQBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C(C)C)C(=O)OCC)O

Origin of Product

United States

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